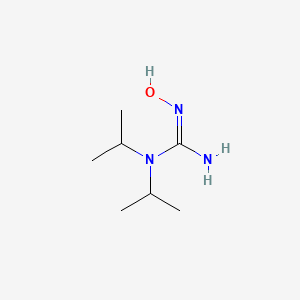
4-(6-Fluoropyridin-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Fluoropyridin-3-yl)benzaldehyde, also known as 6-Fluoro-3-(4-formylphenyl)pyridine, is an organic compound with the molecular formula C12H8FNO. It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(6-Fluoropyridin-3-yl)benzaldehyde is 1S/C12H8FNO/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H . This indicates that the compound consists of 12 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
4-(6-Fluoropyridin-3-yl)benzaldehyde is a solid at room temperature . The compound has a molecular weight of 201.2 . More detailed physical and chemical properties are not provided in the available sources.科学的研究の応用
Novel Synthetic Pathways
A novel synthetic pathway involving 4-(6-fluoropyridin-3-yl)benzaldehyde leads to the creation of 4-fluoropyridines with potential for varied applications in chemistry and material science. This process starts with 2-fluoroallylic alcohols, which are transformed through a series of reactions, including esterification, Ireland-Claisen rearrangement, and hydrolysis, culminating in a cascade reaction initiated by an aza-Cope rearrangement. This complex sequence facilitates the synthesis of compounds that are crucial for further chemical research and development, offering new avenues for the exploration of fluorinated pyridines in pharmaceuticals, agrochemicals, and materials science (Wittmann et al., 2006).
Catalysis and Chemical Transformations
The use of 4-(6-fluoropyridin-3-yl)benzaldehyde derivatives in catalytic processes highlights their role in enhancing chemical transformations. For instance, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes represent significant advancements in organic synthesis. These methods utilize orthanilic acids as transient directing groups to achieve targeted modifications of benzaldehyde compounds, showcasing the versatility of fluoropyridinyl-benzaldehyde derivatives in facilitating complex chemical reactions (Xiao-Yang Chen & E. J. Sorensen, 2018).
Biocompatible Chemosensors
In the realm of biomedical research, derivatives of 4-(6-fluoropyridin-3-yl)benzaldehyde have been explored as biocompatible chemosensors for pH. These compounds have shown remarkable potential in distinguishing between normal cells and cancer cells based on pH variations, providing a valuable tool for biomedical diagnostics and research. Such chemosensors could revolutionize the way cellular environments are monitored, offering insights into the biochemical processes that distinguish diseased states from healthy ones (Tanumoy Dhawa et al., 2020).
Environmental and Material Science Applications
The synthesis of fluorinated microporous polyaminals demonstrates another application area, where compounds derived from 4-(6-fluoropyridin-3-yl)benzaldehyde contribute to the development of materials with high CO2 adsorption capacities. These materials, which incorporate fluorinated polymers, offer significant advantages for environmental remediation and sustainable technologies, particularly in carbon capture and storage (Guiyang Li et al., 2016).
Safety and Hazards
The safety information available indicates that 4-(6-Fluoropyridin-3-yl)benzaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
4-(6-fluoropyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJNGMIECPXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Fluoropyridin-3-yl)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)


![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)




![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
